1,2,4,5-Tetrakis(diazidomethyl)benzene

描述

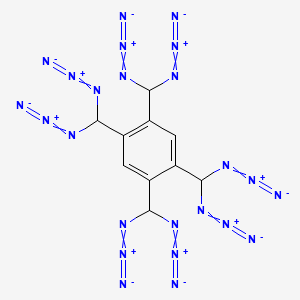

1,2,4,5-Tetrakis(diazidomethyl)benzene is a high-energy polyazide compound with the molecular formula C₁₀H₁₀N₁₂ (72.7% nitrogen content by weight), synthesized via the azidation of its precursor, 1,2,4,5-tetrakis(bromomethyl)benzene (CAS 15442-91-8, C₁₀H₁₀Br₄, MW 449.79 g/mol) . This compound is notable for its exceptional explosive properties, attributed to its high azide density and stability as a solid (melting point >80°C). It was developed to address limitations in earlier polyazides, which typically exhibited lower nitrogen content (e.g., 62% in prior art) . The synthesis involves photochemical bromination followed by substitution of bromine with azide groups, a strategy that ensures precise functionalization of the benzene core .

属性

CAS 编号 |

110996-64-0 |

|---|---|

分子式 |

C10H6N24 |

分子量 |

462.32 g/mol |

IUPAC 名称 |

1,2,4,5-tetrakis(diazidomethyl)benzene |

InChI |

InChI=1S/C10H6N24/c11-27-19-7(20-28-12)3-1-4(8(21-29-13)22-30-14)6(10(25-33-17)26-34-18)2-5(3)9(23-31-15)24-32-16/h1-2,7-10H |

InChI 键 |

HDMYAAMZPHDILI-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=CC(=C1C(N=[N+]=[N-])N=[N+]=[N-])C(N=[N+]=[N-])N=[N+]=[N-])C(N=[N+]=[N-])N=[N+]=[N-])C(N=[N+]=[N-])N=[N+]=[N-] |

产品来源 |

United States |

准备方法

The synthesis of 1,2,4,5-tetrakis(diazidomethyl)benzene typically involves the following steps:

Photobromination: The starting material, 1,2,4,5-tetramethylbenzene, undergoes photobromination to yield 1,2,4,5-tetrakis(dibromomethyl)benzene.

The reaction conditions for these steps typically involve:

Photobromination: Conducted under UV light in the presence of a brominating agent.

化学反应分析

1,2,4,5-Tetrakis(diazidomethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include sodium azide for azidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

科学研究应用

1,2,4,5-Tetrakis(diazidomethyl)benzene has several scientific research applications:

High-Energy Materials: Due to its high nitrogen content, it is of interest for the development of high-energy materials.

Precursor for Advanced Materials:

Structural Studies: The compound’s unique structure makes it a subject of interest in crystallographic studies to understand the effects of steric overcrowding and strain on molecular geometry.

作用机制

The mechanism by which 1,2,4,5-tetrakis(diazidomethyl)benzene exerts its effects is primarily related to its high nitrogen content and the presence of azide groups. These azide groups can undergo decomposition to release nitrogen gas, which is a key factor in its potential use as a high-energy material . The molecular targets and pathways involved in its action are primarily related to its chemical reactivity and the ability to form stable intermediates during decomposition .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities (tetrasubstituted benzene cores) but differ in substituent groups, leading to divergent chemical and physical properties:

Key Comparative Analysis

- Nitrogen Content and Energetic Performance: The diazidomethyl derivative outperforms analogues in nitrogen content (72.7% vs. <10% in thioethers or silylated compounds), making it uniquely suited for explosives . In contrast, guanidino derivatives prioritize redox activity over energy density, with nitrogen contributing to ligand-metal interactions .

- Redox Properties: Thioether derivatives (TPB, TEB) exhibit moderate oxidation potentials (~1.18 V) and form conductive radical cations, enabling applications in organic electronics . Guanidino-ethynyl compounds display strong electron-donating capacity (E₁/₂ = -0.96 V), facilitating use in redox-switchable fluorescence and catalysis .

Thermal and Physical Stability :

Data Tables

Table 1: Comparative Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。